molecular formula C24H21ClN4O3 B2867011 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 946370-96-3

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B2867011
CAS No.: 946370-96-3
M. Wt: 448.91
InChI Key: QDNSQCCOQGJYIV-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group, a 4,6-dimethyl-2-oxo-1,2-dihydropyridin moiety, and an N-(3-methylphenyl)acetamide side chain (Fig. 1).

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3/c1-14-6-4-9-19(10-14)26-20(30)13-29-16(3)11-15(2)21(24(29)31)23-27-22(28-32-23)17-7-5-8-18(25)12-17/h4-12H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSQCCOQGJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the chlorophenyl group, and the construction of the pyridinone moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Differences:

Oxadiazole Substituent: Target compound: 3-chlorophenyl at the oxadiazole 3-position. Analog: 4-chlorophenyl at the oxadiazole 3-position. The para-chloro group in the analog could enhance π-π stacking with aromatic residues in target proteins.

Acetamide Substituent: Target compound: 3-methylphenyl group. Analog: 3-chloro-4-methoxyphenyl group. The 3-methyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration or interactions with hydrophobic protein pockets.

Molecular Properties:

Property Target Compound Analog
Molecular Formula C₃₀H₂₆ClN₄O₃ C₂₉H₂₄Cl₂N₄O₄
Molecular Weight (g/mol) 543.01 579.43
ChemSpider ID Not provided 946324-66-9 (RN), MFCD09980891

Research Findings and Data Analysis

Structural and Electronic Effects

  • Chlorine Position : The meta-chloro (target) vs. para-chloro (analog) substitution on the oxadiazole-linked phenyl ring may differentially influence electronic effects. Para-substitution typically delocalizes electron density more effectively, possibly stabilizing charge-transfer interactions in biological targets.
  • Methoxy vs. Methyl Groups : The analog’s methoxy group introduces a hydrogen-bond acceptor, which could improve solubility (clogP reduction) and target affinity compared to the purely hydrophobic methyl group in the target compound.

Hypothetical Pharmacological Implications

While direct activity data are absent in the provided evidence, structural parallels suggest both compounds may target enzymes or receptors with aromatic/heterocyclic binding pockets (e.g., kinases or GPCRs). The analog’s higher molecular weight and polarity might favor solubility but reduce bioavailability, whereas the target compound’s lipophilic profile could enhance tissue penetration.

Methodological Considerations

The crystal structures of such compounds are likely refined using SHELXL , a program optimized for small-molecule crystallography . SHELXL’s robust handling of disorder and anisotropic displacement parameters ensures accurate determination of substituent geometries, critical for comparing steric and electronic profiles .

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